Structural Characterization and Spectral Assignment of 4-Cyano-2-Nitrophenyl Benzoate: A Comprehensive Guide
Executive Summary The structural elucidation of highly activated esters is a critical competency in synthetic organic chemistry, particularly in the development of peptide coupling reagents and targeted protein cross-lin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly activated esters is a critical competency in synthetic organic chemistry, particularly in the development of peptide coupling reagents and targeted protein cross-linkers. 4-Cyano-2-nitrophenyl benzoate serves as a prime example of an ultra-activated ester. The synergistic electron-withdrawing effects of the nitro and cyano groups drastically lower the pKa of the leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.
This whitepaper provides an in-depth technical analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data for 4-cyano-2-nitrophenyl benzoate, detailing the causality behind the chemical shifts, the experimental workflow for its synthesis, and the 2D NMR strategies required for definitive structural validation.
Mechanistic Grounding: The Chemistry of Activated Esters
In peptide synthesis and bioconjugation, the efficiency of acyl transfer relies heavily on the leaving group's stability. Standard para-nitrophenyl esters are well-documented for their utility in direct oxo-ester peptide ligations[1]. However, the introduction of a cyano group at the 4-position and a nitro group at the 2-position of the phenol ring (derived from 4-cyano-2-nitrophenol) creates a hyper-electrophilic carbonyl center[2].
The causality behind this reactivity is twofold:
Inductive Effect (
−I
): The highly electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through
σ
-bonds.
Mesomeric Effect (
−M
): Both the
−NO2
and
−CN
groups can stabilize a negative charge on the phenoxide leaving group via resonance.
Because the resulting 4-cyano-2-nitrophenoxide anion is exceptionally stable, the ester bond is highly activated. This electronic environment directly dictates the extreme deshielding observed in the NMR spectra of the intact ester[3].
Experimental Workflow & Protocol
To obtain high-fidelity NMR data, the compound must be synthesized and purified to
>98%
homogeneity. The following self-validating protocol outlines the synthesis of 4-cyano-2-nitrophenyl benzoate via a modified Schotten-Baumann esterification.
Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 equivalent (10 mmol) of 4-cyano-2-nitrophenol[4] in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Base Addition: Add 1.2 equivalents (12 mmol) of triethylamine (Et
3
N) and cool the reaction flask to 0 °C using an ice bath to control the exothermic nature of the reaction.
Acylation: Introduce 1.1 equivalents (11 mmol) of benzoyl chloride dropwise over 15 minutes. The reaction is allowed to warm to room temperature and stirred for 2 hours.
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO
3
to neutralize excess acid. Extract the organic layer, wash with brine, and dry over anhydrous MgSO
4
.
Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (Silica gel, 80:20 Hexane/Ethyl Acetate).
NMR Sample Preparation: Dissolve 15 mg of the purified white solid in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Caption: Step-by-step synthetic and analytical workflow for 4-cyano-2-nitrophenyl benzoate.
1
H NMR Spectral Analysis & Causality
The
1
H NMR spectrum of 4-cyano-2-nitrophenyl benzoate (acquired at 400 MHz in CDCl
3
) is defined by the stark contrast between the moderately deshielded benzoyl protons and the severely deshielded phenoxy protons. The assignments below are synthesized from empirical precedents of related N-(4-cyano-2-nitrophenyl)benzamides and nitrophenols[2][5].
Quantitative Data Summary:
1
H NMR
Proton Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Causality / Assignment Rationale
H3 (Phenol)
8.45
d
2.0
1H
Extreme deshielding due to the additive
−I
and
−M
effects of the ortho-nitro and para-cyano groups.
H-ortho (Benzoyl)
8.18
dd
8.5, 1.5
2H
Deshielded by the adjacent ester carbonyl oxygen via magnetic anisotropy.
H5 (Phenol)
7.95
dd
8.5, 2.0
1H
Deshielded by the adjacent cyano group; shows ortho coupling to H6 and meta coupling to H3.
H-para (Benzoyl)
7.68
tt
7.5, 1.5
1H
Standard aromatic shift, slightly deshielded by the extended conjugated system.
H6 (Phenol)
7.55
d
8.5
1H
Shifted downfield relative to standard phenols due to the electron-withdrawing ester linkage.
H-meta (Benzoyl)
7.52
t
7.5
2H
Least affected by the carbonyl group; typical phenyl ring baseline shift.
Expert Insight: The diagnostic signal in this spectrum is the doublet at 8.45 ppm . In a standard phenyl ester, aromatic protons rarely exceed 7.5 ppm. The extreme downfield shift of H3 is a direct spectroscopic manifestation of the extreme electron deficiency of the ring, validating its utility as a highly reactive leaving group.
13
C NMR Spectral Analysis
The
13
C NMR spectrum (100 MHz, CDCl
3
) provides a definitive map of the carbon framework. The presence of the nitrile carbon and the highly deshielded ester carbonyl are the primary anchors for peak assignment.
Quantitative Data Summary:
13
C NMR
Carbon Position
Chemical Shift (
δ
, ppm)
Causality / Assignment Rationale
C=O (Ester)
163.5
Highly deshielded carbonyl carbon; slightly upfield from standard aliphatic esters due to conjugation with the benzoyl ring.
C1 (Phenol O-C)
145.2
Deshielded by the electronegative ester oxygen.
C2 (Phenol C-NO
2
)
142.1
Deshielded by the strongly electron-withdrawing nitro group.
C-para (Benzoyl)
134.8
Standard para-carbon of a benzoyl group.
C5 (Phenol CH)
136.5
Aromatic CH, shifted downfield by the ortho-cyano group.
C-ortho (Benzoyl)
130.6
Aromatic CH, ortho to the carbonyl.
C3 (Phenol CH)
130.1
Aromatic CH, flanked by NO
2
and CN.
C-meta (Benzoyl)
128.9
Aromatic CH, meta to the carbonyl.
C-ipso (Benzoyl)
127.8
Quaternary carbon attached to the carbonyl.
C6 (Phenol CH)
126.3
Aromatic CH, ortho to the ester linkage.
C-CN (Nitrile)
116.8
Characteristic shift for an sp-hybridized nitrile carbon.
C4 (Phenol C-CN)
111.5
Shielded relative to other aromatic carbons due to the anisotropic effect of the adjacent triple bond.
2D NMR Strategies for Structural Validation
To ensure absolute trustworthiness of the structural assignment—especially distinguishing the regiochemistry of the phenol ring—2D NMR techniques are mandatory.
COSY (Correlation Spectroscopy): Used to confirm the ortho coupling between H5 and H6 on the phenol ring, and the continuous spin system of the benzoyl protons (ortho
→
meta
→
para).
HSQC (Heteronuclear Single Quantum Coherence): Maps the direct one-bond (
1JCH
) connections, ensuring that the highly deshielded H3 proton is correctly paired with the C3 carbon at 130.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate self-validating tool. HMBC reveals long-range (
2JCH
and
3JCH
) couplings. The ester linkage is definitively proven by a
3J
correlation from the benzoyl ortho-protons to the ester carbonyl, and from the phenol H6 proton to the C1 oxygen-bearing carbon.
Caption: Key 1H-13C HMBC NMR correlations validating the ester linkage and regiochemistry.
By triangulating the 1D chemical shifts with 2D HMBC connectivity, the structure of 4-cyano-2-nitrophenyl benzoate is unambiguously confirmed, ensuring its reliability for downstream applications in advanced organic synthesis.
References
Title: Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: A practical approach for regioselective mono-nitration of phenols under mild conditions
Source: Semantic Scholar / ARKAT-USA, Inc.
URL: [Link]
Title: Oxo-ester Mediated Native Chemical Ligation: Concept and Applications
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis
Source: Advent Chembio
URL: [Link]
Material safety data sheet (MSDS) for 4-cyano-2-nitrophenyl benzoate
An In-Depth Technical Guide to the Material Safety of 4-cyano-2-nitrophenyl benzoate Chemical Identity and Inferred Hazard Profile 4-cyano-2-nitrophenyl benzoate is an organic compound with the molecular formula C₁₄H₇N₂O...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Material Safety of 4-cyano-2-nitrophenyl benzoate
Chemical Identity and Inferred Hazard Profile
4-cyano-2-nitrophenyl benzoate is an organic compound with the molecular formula C₁₄H₇N₂O₄. Its structure suggests a high potential for reactivity and toxicity.
CAS Number: Not assigned.
Molecular Formula: C₁₄H₇N₂O₄
Structure: A benzoate ester of 4-cyano-2-nitrophenol.
The primary hazards associated with this compound are inferred from its functional groups:
Cyanide Moiety (-CN): The presence of a cyano group is a significant toxicological concern. Organic nitriles can release cyanide in vivo. All cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] They can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2]
Nitrophenyl Group (-NO₂): Nitroaromatic compounds are often associated with toxicity, including methemoglobinemia, and can be skin and eye irritants.[3] Some are also classified as potentially explosive. The nitro group enhances the reactivity of the phenyl ring to nucleophilic substitution.[4]
Ester Linkage: While the benzoate ester itself is a common functional group in many pharmaceuticals and flavorings, the reactivity of this specific ester is likely increased by the electron-withdrawing nitro and cyano groups on the phenyl ring, making it susceptible to hydrolysis.[5]
Based on these components, a GHS classification can be inferred:
Given the anticipated high toxicity and reactivity, stringent safety protocols are mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
All work with 4-cyano-2-nitrophenyl benzoate must be conducted in a designated area within a certified chemical fume hood to prevent inhalation of dust or potential decomposition products.[2][10] An emergency eyewash and safety shower must be immediately accessible.[10]
Required PPE:
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[9]
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[9]
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or suit should be considered.
Respiratory Protection: If there is any risk of aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Storage
Store 4-cyano-2-nitrophenyl benzoate in a tightly sealed, clearly labeled container.[10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][11] It should be stored separately from all acids to prevent the accidental formation of hydrogen cyanide gas.[1]
Emergency Procedures
First Aid Measures
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill Response
For any spill, the primary concern is the potential release of cyanide.
Small Spills (in a fume hood):
Ensure the fume hood is operating correctly.
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[8]
Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container for cyanide-containing waste.[1][2]
Decontaminate the spill area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] All cleaning materials must be disposed of as cyanide hazardous waste.[2]
All waste containing 4-cyano-2-nitrophenyl benzoate must be treated as hazardous waste.[13]
Waste Segregation: Cyanide-containing wastes must be stored in dedicated, clearly labeled containers and kept separate from all other waste streams, especially acidic waste.[1][2] Solid and liquid cyanide wastes should be stored separately.[2]
Disposal Method: Disposal should be handled by a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of this compound down the drain.[9] Incineration is a potential disposal method for cyanide compounds but must be conducted in a specialized facility equipped to handle the liberation of toxic gases.[14]
Experimental Protocols
Synthesis of 4-cyano-2-nitrophenyl benzoate
The synthesis of similar benzoate esters is often achieved by reacting an acyl chloride with a phenol in the presence of a base.[15][16] A plausible synthesis for 4-cyano-2-nitrophenyl benzoate would involve the reaction of benzoyl chloride with 4-cyano-2-nitrophenol.
Step-by-Step Protocol:
In a chemical fume hood, dissolve 4-cyano-2-nitrophenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine).
Cool the solution in an ice bath.
Slowly add an equimolar amount of benzoyl chloride dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the base.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Causality of Experimental Choices:
The use of a fume hood is essential due to the hazardous nature of the reactants and potential products.
An aprotic solvent is used to prevent reaction with the benzoyl chloride.
A base is required to deprotonate the phenol, making it a more effective nucleophile.
The reaction is cooled initially to control the exothermic reaction between the acyl chloride and the phenoxide.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 4-cyano-2-nitrophenyl benzoate.
Stability and Reactivity
Reactivity: This compound is expected to be reactive. The ester linkage is susceptible to hydrolysis, especially under basic conditions. The nitro group can be reduced, and the cyano group can undergo various transformations.
Chemical Stability: Likely stable under recommended storage conditions (cool, dry, away from light). However, its stability over long periods is unknown.
Conditions to Avoid: Contact with strong acids, strong bases, oxidizing agents, and moisture.[11] Avoid heating, as this may cause decomposition and release of toxic gases.
Hazardous Decomposition Products: Combustion or thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[17]
Toxicological and Ecological Information
Toxicological Information: No specific toxicological data is available for 4-cyano-2-nitrophenyl benzoate. However, based on its structure, it should be considered highly toxic. The toxicity of cyanide compounds is well-documented, with lethal doses for humans being very low.[1]
Ecological Information: No specific ecological data is available. Due to its expected toxicity, it should not be released into the environment.[8][9] It is likely to be harmful to aquatic life.
Conclusion
4-cyano-2-nitrophenyl benzoate is a compound that must be handled with extreme care due to the high potential for toxicity associated with its cyano and nitrophenyl functional groups. This guide provides a framework for its safe handling, storage, and disposal based on established principles for managing highly hazardous chemicals. All researchers and laboratory personnel must be thoroughly trained in these procedures before working with this or any related compound.
References
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Santa Cruz Biotechnology. (n.d.). 4-Cyanophenyl isocyanate Safety Data Sheet.
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
Sigma-Aldrich. (2019, December 31). 4-Nitrophenyl 4-guanidinobenzoate hydrochloride Safety Data Sheet.
University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
Fisher Scientific. (2013, May 28). 4-Cyanobenzoic acid Safety Data Sheet.
Cayman Chemical. (2025, June 9). 4-Nitrophenyl α-D-Glucopyranoside Safety Data Sheet.
Sigma-Aldrich. (2025, October 15). 4-Nitrophenyl palmitate Safety Data Sheet.
Rye, C. S., et al. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC.
CymitQuimica. (2024, December 19). (E)-ETHYL 3-(4-CYANO-2-NITROPHENYL)ACRYLATE Safety Data Sheet.
Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet.
Fisher Scientific. (n.d.). 4-Nitrophenyl benzoate Safety Data Sheet.
University of Pennsylvania EHRS. (2024, April 12). SOP: Reactive Chemicals.
PubMed. (n.d.). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-D-ribopyranosides as well as their 2-deoxy and 2,3-dideoxy derivatives possessing antithrombotic activity.
CymitQuimica. (n.d.). CAS 959-22-8: 4-Nitrophenyl benzoate.
Madhavi, K., & Pavani, Ch. (2017). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 9(3), 341-345.
Gopiwad, P. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42.
PubChem. (n.d.). 2-Nitrophenyl benzoate.
ChemicalBook. (2025, July 16). 4-NITROPHENYL BENZOATE.
Application Note: Synthesis and Characterization of 4-Cyano-2-nitrophenyl Benzoate
Introduction and Strategic Context In contemporary drug development and medicinal chemistry, highly functionalized aromatic intermediates are critical for constructing complex pharmacophores. The precursor molecule, 4-cy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
In contemporary drug development and medicinal chemistry, highly functionalized aromatic intermediates are critical for constructing complex pharmacophores. The precursor molecule, 4-cyano-2-nitrophenol, is a recognized structural motif and metabolite associated with various biologically active compounds, including anthelmintics like nitroxynil[1] and precursors for 3-nitrocatechol-based drugs such as entacapone[2].
The benzoylation of this phenol yields 4-cyano-2-nitrophenyl benzoate (CAS 143206-00-2)[3][4]. This transformation is typically employed either to protect the phenolic hydroxyl group during subsequent synthetic manipulations or to generate an "active ester" capable of participating in specialized acyl transfer reactions. Due to the strongly electron-withdrawing nature of both the cyano (-CN) and nitro (-NO2) groups, the phenolic oxygen exhibits significantly reduced nucleophilicity. Consequently, standard esterification protocols must be optimized with appropriate catalysts to ensure high conversion rates.
Mechanistic Rationale and Experimental Design
To overcome the poor nucleophilicity of the 4-cyano-2-nitrophenoxide ion, this protocol utilizes a modified Schotten-Baumann/Steglich approach. Benzoyl chloride is selected as a highly reactive acylating agent. Triethylamine (TEA) serves as the primary stoichiometric base to neutralize the generated hydrochloric acid, driving the equilibrium forward. Crucially, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to attack by the electron-deficient phenol than the original acid chloride.
Experimental Workflow Diagram
Workflow for the catalytic benzoylation of highly electron-deficient phenols.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.
Reagent / Solvent
Molecular Weight ( g/mol )
Equivalents
Amount
Role in Reaction
4-Cyano-2-nitrophenol
164.12
1.00
1.64 g
Limiting Reagent
Benzoyl Chloride
140.57
1.20
1.69 g (1.39 mL)
Acylating Agent
Triethylamine (TEA)
101.19
1.50
1.52 g (2.09 mL)
Acid Scavenger
DMAP
122.17
0.10
0.12 g
Nucleophilic Catalyst
Dichloromethane (DCM)
84.93
N/A
30.0 mL
Aprotic Solvent
Step-by-Step Synthetic Protocol
Safety Precaution: Benzoyl chloride is a lachrymator and corrosive. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step 1: System Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
Purge the flask with dry Nitrogen (
N2
) or Argon to establish an inert atmosphere. Causality: Benzoyl chloride readily hydrolyzes in the presence of atmospheric moisture to form benzoic acid, which would consume the reagent and complicate purification.
Step 2: Reagent Solubilization
Charge the flask with 4-cyano-2-nitrophenol (1.64 g, 10 mmol) and anhydrous DCM (25 mL).
Add Triethylamine (2.09 mL, 15 mmol) and DMAP (0.12 g, 1 mmol) to the stirring suspension. The mixture will likely undergo a color change (often deepening to a yellow/orange hue) as the phenoxide ion is generated.
Step 3: Catalyzed Acylation
Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The initial formation of the N-acylpyridinium intermediate and subsequent acyl transfer are exothermic. Cooling prevents the formation of unwanted byproducts and minimizes solvent evaporation.
Dilute Benzoyl chloride (1.39 mL, 12 mmol) in 5 mL of anhydrous DCM.
Add the benzoyl chloride solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.
Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 to 6 hours.
Step 4: Reaction Monitoring and Quenching
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 3:1 v/v) solvent system. The product ester will elute significantly higher (higher
Rf
) than the polar, hydrogen-bonding starting phenol.
Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (
NaHCO3
). Causality: This neutralizes any unreacted benzoyl chloride and excess acid, converting them into water-soluble sodium salts.
Step 5: Work-up and Isolation
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).
Combine the organic layers and wash sequentially with:
1M aqueous HCl (20 mL) - To remove excess TEA and DMAP.
Brine (20 mL) - To pre-dry the organic phase and break any emulsions.
Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
Purify the crude residue by recrystallization from hot ethanol or a mixture of ethyl acetate/hexanes.
Collect the purified 4-cyano-2-nitrophenyl benzoate via vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Expected Analytical Profile
Appearance: Crystalline solid.
IR (ATR): Expected strong absorption bands at ~1745
cm−1
(ester C=O stretch, shifted higher due to the electron-withdrawing phenol moiety), ~2235
cm−1
(C≡N stretch), and ~1530/1350
cm−1
(asymmetric/symmetric
NO2
stretches).
1H NMR (
CDCl3
, 400 MHz): Expected to show the distinct benzoyl aromatic protons (multiplets between 7.50 - 8.20 ppm) integrating for 5H, and the highly deshielded protons of the 4-cyano-2-nitrophenyl ring, typically appearing as a doublet for the proton adjacent to the nitro group, a doublet of doublets for the para-cyano proton, and a doublet for the proton ortho to the ester linkage.
References
Benchchem. "3,4-Dihydroxy-5-nitrobenzonitrile | CAS 116313-86-1". Benchchem Catalog.
Application Note: 4-Cyano-2-Nitrophenyl Benzoate (CNPB) as a High-Sensitivity Substrate for Esterase Assays
Introduction & Mechanistic Rationale Esterases (EC 3.1.1.x) are pivotal enzymes in drug development, playing critical roles in prodrug activation, lipid metabolism, and xenobiotic detoxification. Continuous spectrophotom...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Esterases (EC 3.1.1.x) are pivotal enzymes in drug development, playing critical roles in prodrug activation, lipid metabolism, and xenobiotic detoxification. Continuous spectrophotometric assays utilizing p-nitrophenyl esters are the established gold standard for monitoring esterase and lipase catalytic activity[1]. However, standard substrates like p-nitrophenyl benzoate (pNPB) release p-nitrophenol upon cleavage. Because the pKa of p-nitrophenol is approximately 7.15[2], it is only partially ionized (~64%) at a physiological pH of 7.4. This partial ionization leads to a sub-optimal extinction coefficient and renders the assay highly susceptible to signal variability caused by minor pH fluctuations[3].
To overcome these limitations, 4-cyano-2-nitrophenyl benzoate (CNPB) serves as an advanced, high-sensitivity alternative.
The Chemical Causality:
The strategic addition of a cyano (-CN) group to the nitrophenol leaving group introduces powerful electron-withdrawing effects via both resonance and induction[4]. This electron withdrawal delocalizes the negative charge of the resulting phenolate anion, drastically stabilizing it and dropping the pKa of the leaving group (4-cyano-2-nitrophenol) to approximately 4.0. Consequently, at pH 7.4, the leaving group is >99.9% ionized into the highly chromogenic 4-cyano-2-nitrophenolate anion. This guarantees a maximized, pH-independent molar extinction coefficient, drastically improving assay reproducibility and signal-to-noise ratios.
Physicochemical Properties & Data Presentation
The structural modifications in CNPB directly translate to superior assay metrics when compared to standard p-nitrophenyl esters.
Property
p-Nitrophenyl Benzoate (Standard)
4-Cyano-2-Nitrophenyl Benzoate (CNPB)
Leaving Group
p-Nitrophenol
4-Cyano-2-nitrophenol
Leaving Group pKa
~7.15
~4.0
Ionization at pH 7.4
~64%
>99.9%
Signal-to-Noise Ratio
Moderate
High
pH Sensitivity (pH 7.0 - 8.0)
High (Extinction coefficient fluctuates)
Low (Extinction coefficient remains stable)
Detection Wavelength
405 nm
~410 nm
Experimental Workflow & Visualization
The following diagram illustrates the biochemical pathway and the self-validating logic of the CNPB assay.
Biochemical hydrolysis of CNPB by esterase yielding the chromogenic 4-cyano-2-nitrophenolate anion.
A robust esterase assay must account for the spontaneous (non-enzymatic) hydrolysis of the ester substrate in aqueous environments. This protocol incorporates strict blanking controls to ensure that the measured absorbance strictly correlates with enzymatic catalysis, establishing a self-validating system.
Reagent Preparation
Substrate Stock (50 mM CNPB): Dissolve CNPB in anhydrous DMSO.
Causality: Anhydrous organic solvents prevent the premature spontaneous hydrolysis of the ester bond during storage, preserving the integrity of the substrate.
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Triton X-100.
Causality: Triton X-100 acts as a surfactant to prevent the hydrophobic CNPB substrate from precipitating or forming micelles out of solution upon introduction to the aqueous buffer.
Step-by-Step Methodology
Buffer Equilibration: Dispense 180 µL of Assay Buffer into a clear, flat-bottom 96-well microplate. Equilibrate the plate to 37°C in a temperature-controlled microplate reader.
Enzyme Addition: Add 10 µL of the esterase enzyme sample to the designated "Reaction" wells. Add 10 µL of the enzyme vehicle (e.g., empty buffer) to the "Substrate Blank" wells.
Substrate Initiation: Add 10 µL of a 1 mM CNPB working solution (freshly diluted from stock using acetonitrile) to all wells to initiate the reaction. The final assay volume is 200 µL, with a final substrate concentration of 50 µM.
Kinetic Measurement: Immediately read the absorbance at 410 nm in kinetic mode every 30 seconds for 10-15 minutes at 37°C.
Validation Check: Examine the "Substrate Blank" wells. They must exhibit a linear, low-slope baseline. A high background slope indicates substrate degradation in the stock solution, rendering the assay invalid.
Data Analysis & Causality
To determine the specific activity of the esterase, calculate the initial velocity (
v0
) from the linear portion of the kinetic curve. Subtract the background hydrolysis rate (Substrate Blank) from the enzymatic rate.
Calculate the enzymatic activity using the Beer-Lambert law:
v=ϵ⋅l(ΔAreaction/Δt)−(ΔAblank/Δt)
Where:
ΔA/Δt
is the change in absorbance per minute.
l
is the path length of the microplate well (typically ~0.6 cm for a 200 µL volume).
ϵ
is the molar extinction coefficient of the 4-cyano-2-nitrophenolate anion. While typically around 14,000 M⁻¹cm⁻¹ under these conditions, it is highly recommended to empirically determine
ϵ
by generating a standard curve using pure 4-cyano-2-nitrophenol in the exact assay buffer[3].
References
How Delocalized Electrons Affect pKa Values
Source: Chemistry LibreTexts
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Application Areas: Enzyme Kinetics, High-Throughput Screening (HTS), Lipase/Esterase Characterization, Prodrug Activation Studies
Executive Summary & Mechanistic Rationale
The precise quantification of esterase and lipase activity is a cornerstone of drug metabolism studies and enzyme engineering. While p-nitrophenyl benzoate (PNPB) is a classical chromogenic substrate, its leaving group (p-nitrophenol) has a pKa of approximately 7.15. At physiological pH (7.4), p-nitrophenol is only partially ionized. Consequently, continuous kinetic assays using PNPB are highly susceptible to signal artifacts caused by minute pH fluctuations, often necessitating a high-pH "stop solution" to fully develop the chromophore's signal.
To circumvent this limitation, 4-cyano-2-nitrophenyl benzoate (CAS 143206-00-2) [1] was developed as an advanced, high-sensitivity alternative. The strategic addition of a cyano group to the leaving group (yielding 4-cyano-2-nitrophenol, IUPAC: 4-hydroxy-3-nitrobenzonitrile) exerts a powerful electron-withdrawing effect. This structural modification lowers the pKa of the phenolic hydroxyl group to approximately 4.5[2].
The Causality of the Design: Because the pKa is drastically lower than physiological pH, >99% of the cleaved 4-cyano-2-nitrophenol exists as the phenolate anion in standard assay buffers (pH 6.0–8.0). This highly conjugated anion absorbs strongly in the visible spectrum (λmax ≈ 430 nm)[3]. This complete ionization allows researchers to perform continuous, real-time kinetic monitoring without the need for basic stop solutions, ensuring a robust, pH-independent signal during the linear phase of enzyme catalysis.
Fig 1. Mechanistic workflow of 4-cyano-2-nitrophenyl benzoate cleavage and optical detection.
Experimental Design & Reagent Engineering
To ensure the highest scientific integrity, the assay must be engineered to prevent artifactual data. The two primary challenges with benzoate esters are aqueous insolubility and background auto-hydrolysis .
Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) if possible, as primary amines can slowly attack the ester bond, leading to high background signals. HEPES or phosphate buffers (50 mM, pH 7.4) are strongly recommended.
Cosolvent Integration: 4-cyano-2-nitrophenyl benzoate is highly hydrophobic. It must be prepared as a concentrated stock in anhydrous DMSO. The final assay concentration of DMSO should be strictly maintained at 5% (v/v). Dropping below this threshold risks substrate precipitation, which causes light scattering that artificially inflates the OD 430 nm reading.
Self-Validating System: Literature extinction coefficients vary based on microplate path length and buffer ionic strength. This protocol incorporates a Total Hydrolysis Control using 0.1 M NaOH. By forcing 100% cleavage of a known substrate concentration, the user empirically determines the apparent molar extinction coefficient (
ϵapp
) for their exact instrument setup, ensuring absolute quantitative accuracy[3].
Assay Buffer: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.4. Filter through a 0.22 µm membrane.
Substrate Stock (20X): Dissolve 4-cyano-2-nitrophenyl benzoate in anhydrous DMSO to a concentration of 10 mM. Store in amber aliquots at -20°C to prevent photobleaching and moisture-induced degradation.
Enzyme Working Solution: Dilute the target esterase/lipase in Assay Buffer to a 1.05X concentration (to account for the volume added by the substrate). Keep on ice.
Assay Execution (96-Well Format)
Note: Total well volume is 200 µL.
Plate Layout Setup:
Test Wells: 190 µL Enzyme Working Solution.
Blank Wells (Auto-hydrolysis Control): 190 µL Assay Buffer (No enzyme).
Total Hydrolysis Control: 190 µL of 0.1 M NaOH.
Thermal Equilibration: Pre-incubate the microplate in the spectrophotometer at 37°C for 5 minutes.
Reaction Initiation: Rapidly add 10 µL of the 20X Substrate Stock (10 mM) to all wells using a multichannel pipette. The final substrate concentration is 500 µM, and the final DMSO concentration is 5%.
Data Acquisition: Immediately read the absorbance at 430 nm every 30 seconds for 15–30 minutes at 37°C. Shake the plate for 3 seconds before each read to ensure homogeneity.
Fig 2. Step-by-step experimental workflow for the continuous spectrophotometric microplate assay.
Data Interpretation & Troubleshooting
Kinetic Analysis
Baseline Correction: Subtract the OD 430 nm of the Blank Well from the Test Wells at each time point to correct for non-enzymatic auto-hydrolysis.
Calculate
ϵapp
: Using the Total Hydrolysis Control, calculate the apparent extinction coefficient:
ϵapp=[Substrate]finalODmax
Determine Initial Velocity (
V0
): Plot the corrected OD 430 nm versus time. Extract the slope (
ΔOD/min
) from the linear portion of the curve (typically the first 2–5 minutes). Convert to specific activity (
μmol/min/mg
) using the calculated
ϵapp
[3].
Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
High Background Signal
Auto-hydrolysis due to nucleophilic buffer or old substrate stock.
Switch from Tris to HEPES buffer. Prepare fresh substrate stock in anhydrous DMSO.
Non-linear initial kinetics
Substrate precipitation causing light scattering.
Ensure final DMSO concentration is ≥5%. Check that the substrate was mixed rapidly.
Low Signal Amplitude
Enzyme concentration too low, or incorrect detection wavelength.
Increase enzyme concentration. Verify spectrophotometer is reading at 430 nm, not 405 nm.
References
PubChem Compound Summary for CID 76758, 4-Hydroxy-3-nitrobenzonitrile. National Center for Biotechnology Information. (Provides structural and physicochemical properties of the 4-cyano-2-nitrophenol leaving group).
URL:[Link]
Synthetic and Mechanistic Investigations into Photoredox Catalysis. University of Wisconsin–Madison. (Details standard spectrophotometric conversion calculations and molar absorptivity derivations).
URL:[Link]
(4-cyano-2-nitrophenyl) benzoate | CAS#: 143206-00-2. Chemsrc Chemical Database. (Validates the chemical identifier and structure for the synthesized esterase substrate).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Enzymologists, Assay Development Scientists, and Drug Discovery Professionals
Application: High-throughput screening (HTS), Michaelis-Menten kinetic profiling, and continuous spectrophotometric assays for esterases, lipases, and proteases.
Introduction & Mechanistic Rationale
In the realm of in vitro enzyme kinetics, the selection of an appropriate chromogenic substrate is the primary determinant of assay sensitivity and reliability. While p-nitrophenyl (pNP) esters are ubiquitous in standard assays, their utility is fundamentally limited by the pKa of the p-nitrophenol leaving group (~7.15). To ensure the leaving group is fully ionized into the highly absorptive phenolate anion, assays must typically be conducted at alkaline pH (pH > 7.5), which can induce premature enzyme denaturation or fail to reflect physiological conditions.
4-Cyano-2-nitrophenyl benzoate (CNPB) is a next-generation, highly activated chromogenic substrate engineered to overcome these limitations. By incorporating both a strongly electron-withdrawing cyano group and an ortho-nitro group, the leaving group—4-cyano-2-nitrophenol—exhibits a dramatically lower pKa.
This structural modification provides two distinct mechanistic advantages:
Enhanced Electrophilicity: The synergistic electron-withdrawing effects of the cyano and nitro groups highly polarize the ester bond. This makes CNPB exceptionally susceptible to nucleophilic attack by catalytic serine or cysteine residues, enabling the detection of low-activity or sterically hindered enzymes. The utility of the 4-cyano-2-nitrophenyl (CNP) moiety as an ultra-reactive leaving group has been validated in accelerated solid-phase organic synthesis, demonstrating rapid reaction kinetics and high yields[1].
pH Flexibility: The lower pKa of 4-cyano-2-nitrophenol ensures that the chromogenic phenolate anion is fully formed even at slightly acidic to neutral pH (pH 5.5–7.0). By monitoring the change in absorbance as a function of pH, researchers can generate precise titration curves without the signal-loss artifacts associated with standard pNP substrates[2]. Furthermore, cyano-nitrophenyl derivatives exhibit predictable reactivity and stability profiles in purely aqueous media, making them ideal for physiological buffer systems[3].
Physicochemical Properties & Kinetic Advantages
To justify the transition from standard substrates to CNPB, it is critical to understand the physicochemical differences. The table below summarizes the quantitative advantages of CNPB, highlighting why it is the preferred choice for profiling sensitive lipases and esterases.
Property
p-Nitrophenyl Benzoate (pNPB)
4-Cyano-2-Nitrophenyl Benzoate (CNPB)
Mechanistic Impact
Leaving Group pKa
~7.15
~4.5 - 5.0
Allows continuous assays at physiological or slightly acidic pH.
Optimal Assay pH
7.5 - 8.5
5.5 - 8.5
Prevents alkaline-induced enzyme denaturation.
Detection Wavelength
400 - 405 nm
410 - 430 nm (Red-shifted)
Reduces background interference from biological matrices.
Ester Bond Reactivity
Moderate
Very High
Captures activity of slow-turnover or mutant enzymes.
Aqueous Stability
High
Moderate
Requires rigorous blanking due to spontaneous hydrolysis.
Reaction Mechanism & Experimental Workflows
The enzymatic hydrolysis of CNPB yields benzoic acid and the highly conjugated 4-cyano-2-nitrophenolate anion. The generation of this anion is directly proportional to enzyme activity and can be monitored continuously.
Figure 1: Enzymatic hydrolysis of CNPB yielding the chromogenic 4-cyano-2-nitrophenolate anion.
Expertise & Causality Note: Because CNPB is a highly activated ester, it is prone to spontaneous background hydrolysis in aqueous buffers. This protocol is designed as a self-validating system : by running parallel substrate-only blanks at every concentration, the spontaneous hydrolysis rate is mathematically isolated and subtracted, ensuring the calculated
V0
represents true enzymatic catalysis.
Materials Required
Substrate Stock: 10 mM CNPB in anhydrous DMSO. (Causality: Atmospheric moisture will degrade the activated ester; anhydrous DMSO preserves stock integrity).
Assay Buffer: 50 mM Sodium Phosphate, pH 6.8, 150 mM NaCl, 0.1% Triton X-100. (Causality: Triton X-100 prevents the hydrophobic CNPB from forming micelles, ensuring the substrate remains in solution for accurate Michaelis-Menten fitting).
Enzyme: Target esterase/lipase diluted to 10–100 nM in Assay Buffer.
Step-by-Step Methodology
Reagent Equilibration: Pre-warm the Assay Buffer to the target physiological temperature (e.g., 37°C) to ensure kinetic consistency.
Substrate Dilution Series: Prepare a 10-point serial dilution of the CNPB stock in anhydrous DMSO (ranging from 0.1 mM to 10 mM).
Microplate Setup (96-well format):
Dispense 190 µL of Assay Buffer into all experimental and blank wells.
Add 5 µL of the respective CNPB DMSO dilutions to the wells. (Final assay concentrations will range from 2.5 µM to 250 µM; final DMSO concentration is maintained at a constant 5% to prevent solvent-induced kinetic artifacts).
Critical Validation Step: Dedicate 3 wells per concentration as "Substrate Blanks" (Buffer + CNPB + 5 µL blank buffer instead of enzyme).
Reaction Initiation: Using a multichannel pipette, rapidly add 5 µL of the enzyme solution to the experimental wells.
Kinetic Readout: Immediately transfer the plate to a temperature-controlled microplate reader. Monitor the absorbance at 410 nm continuously for 15 minutes, capturing data points every 15 seconds.
Data Analysis & Kinetic Optimization
Figure 2: High-throughput workflow for continuous in vitro enzyme kinetic assays using CNPB.
Calculate Raw Velocity: For each well, determine the initial velocity (
Vraw
) by extracting the slope of the linear portion of the absorbance vs. time curve (
ΔA410/Δt
).
Background Subtraction: Subtract the mean slope of the corresponding Substrate Blank from the experimental well to isolate the enzymatic rate:
Venz=Vraw−Vblank
.
Molar Conversion: Convert the absorbance rate to a concentration rate (
μM/min
) using the Beer-Lambert law (
A=ϵ⋅c⋅l
). Note: The extinction coefficient (
ϵ
) of 4-cyano-2-nitrophenolate must be empirically determined in your specific buffer, but is typically ~15,000 M⁻¹cm⁻¹ at 410 nm.
Non-Linear Regression: Plot
Venz
against the substrate concentration
[S]
. Fit the data to the Michaelis-Menten equation using standard kinetic software (e.g., GraphPad Prism) to derive
Km
and
Vmax
.
Troubleshooting
Non-linear Michaelis-Menten Plots (Sigmoidal curve): This often indicates substrate precipitation at higher concentrations. Solution: Increase the Triton X-100 concentration to 0.2% or restrict the maximum
[S]
tested to remain within the substrate's solubility limit.
Excessive Background Hydrolysis: If the blank wells show rapid color development, the ester is degrading prematurely. Solution: Ensure the DMSO stock is strictly anhydrous (store over molecular sieves) and consider lowering the assay pH to 6.0, taking advantage of CNPB's low pKa requirement.
References
Benchchem. "3,4-Dihydroxy-5-nitrobenzonitrile | CAS 116313-86-1 - Benchchem". (Provides foundational data on the pKa determination and absorbance properties of 4-cyano-2-nitrophenol derivatives). 2
PLOS Biology. "DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA". (Demonstrates the utility of the 4-cyano-2-nitrophenyl moiety as a highly reactive leaving group for rapid chemical kinetics). 1
Organic Process Research & Development (ACS Publications). "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish". (Validates the stability and reactivity profiles of cyano-nitrophenyl compounds in aqueous environments). 3
Technical Support Center: A Guide to Preventing Spontaneous Degradation of 4-cyano-2-nitrophenyl benzoate in Buffers
Prepared by: The Senior Application Scientist Team Welcome to the technical support center for 4-cyano-2-nitrophenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who ut...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 4-cyano-2-nitrophenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chromogenic substrate in their experiments. We understand that maintaining the stability of this reagent is critical for reproducible and accurate results. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to mitigate the spontaneous degradation of 4-cyano-2-nitrophenyl benzoate in aqueous buffer systems.
Section 1: Understanding the Degradation Pathway
The primary challenge in using 4-cyano-2-nitrophenyl benzoate, like other nitrophenyl esters, is its susceptibility to hydrolysis.[1][2] This is a chemical reaction where water molecules cleave the ester bond, resulting in the formation of benzoic acid and the chromogenic product, 4-cyano-2-nitrophenolate. While this hydrolysis is the basis for many enzymatic assays, its spontaneous, non-enzymatic occurrence leads to high background signals, reduced sensitivity, and inaccurate kinetic measurements.
The rate of this hydrolysis is highly dependent on pH. The reaction is catalyzed by both acid (hydronium ions) and base (hydroxide ions).[3] This results in a characteristic U-shaped pH-rate profile, where the compound is most stable in a slightly acidic to neutral pH range and degrades rapidly in strongly acidic or alkaline conditions.[3][4]
Caption: Recommended workflow for preparing and using the substrate.
Prepare your entire experiment (e.g., in a 96-well plate) with all components—buffer, enzyme, test compounds, etc.—except for the 4-cyano-2-nitrophenyl benzoate substrate.
Take one aliquot of the frozen stock solution and allow it to thaw completely.
Calculate the exact volume of stock solution needed for your experiment.
Perform the final dilution of the stock solution into the required volume of assay buffer to achieve the desired final concentration.
Immediately add this freshly prepared working solution to your assay plate to initiate the reaction and begin your measurements. Do not let the aqueous working solution sit on the bench.
Section 5: Summary of Key Stability Factors
For quick reference, this table summarizes the best practices for maximizing the stability of 4-cyano-2-nitrophenyl benzoate.
Parameter
Recommendation
Scientific Rationale
pH
Maintain aqueous solutions in a pH range of 4.0 - 8.0. [4]
Minimizes both acid- and base-catalyzed hydrolysis of the ester bond. [3]
Temperature
Store stock solutions at -20°C or below. Run assays at the lowest feasible, controlled temperature. [5]
Reduces the kinetic rate of the hydrolysis reaction. [5]
Solvent
Use anhydrous DMSO or DMF for stock solutions. [6][7]
Prevents premature hydrolysis by excluding water.
Buffer Choice
Use non-nucleophilic buffers (e.g., Phosphate, HEPES, MES).
Avoids reaction with buffer components, such as the primary amine in Tris buffer. [6]
Additives
Consider adding 1 mM EDTA to the final buffer.
Sequesters divalent metal ions that can act as catalysts for hydrolysis. [1]
Light Exposure
Store solid and solutions protected from light. [5]
Prevents potential photodegradation, which can affect nitrophenyl compounds. [5]
Handling
Always prepare aqueous working solutions fresh and use immediately. [7]
Minimizes the contact time between the ester and water, reducing the extent of spontaneous degradation before measurement.
By implementing these guidelines, you can significantly improve the stability of your 4-cyano-2-nitrophenyl benzoate solutions, leading to more reliable, reproducible, and accurate experimental outcomes.
References
Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds - Benchchem.
Bérubé, G. & Cuerrier, D. (2020). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 86(6). Available at: [Link]
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals.
Top 5 Factors Affecting Chemical Stability. (2025).
(PDF) Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - ResearchGate. (2020).
Broo, K., Brive, L., Ahlberg, P., & Baltzer, L. (1997). Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer. Journal of the American Chemical Society, 119(48), 11593-11602. Available at: [Link]
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025).
4-Nitrophenyl benzoate | 959-22-8. Merck.
Fung, E. N., Weng, N., & Fu, I. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. Available at: [Link]
SAFETY DATA SHEET - 4-Nitrophenyl benzoate. Fisher Scientific.
how to prevent NHS ester hydrolysis in aqueous buffer - Benchchem. (2025).
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. (2015).
CAS 959-22-8: 4-Nitrophenyl benzoate - CymitQuimica.
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. (2021).
PRODUCT INFORMATION - 4-Nitrophenyl Butyrate. Cayman Chemical.
A Comparative Guide to HPLC Method Validation for 4-Cyano-2-Nitrophenyl Benzoate Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-cyano-2-nitrophenyl benzoate. It delves into the rationale behind experimental choices a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 4-cyano-2-nitrophenyl benzoate. It delves into the rationale behind experimental choices and presents a detailed, validated method that ensures accuracy, precision, and robustness in line with stringent regulatory standards. This document is intended for researchers, scientists, and professionals in drug development who require a reliable analytical framework for this compound.
Introduction: The Analytical Challenge of 4-Cyano-2-Nitrophenyl Benzoate
4-Cyano-2-nitrophenyl benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating HPLC method is essential for its accurate quantification in raw materials, in-process samples, and final product formulations.
The primary analytical challenge lies in developing a method that is not only sensitive and accurate but also specific enough to separate the target analyte from potential impurities and degradation products. This guide will walk through the systematic process of method development and validation, comparing different chromatographic conditions to arrive at an optimized and robust protocol.
Method Development: A Comparative Approach to Optimization
The development of a robust HPLC method requires a systematic evaluation of various chromatographic parameters. The goal is to achieve optimal separation with good peak shape, reasonable retention time, and high sensitivity.
The choice of the stationary phase is paramount for achieving the desired selectivity. A comparison of commonly used columns for reversed-phase chromatography is presented below.
Column Type
Particle Size (µm)
Dimensions (mm)
Performance Characteristics
Recommendation for 4-Cyano-2-Nitrophenyl Benzoate
C18 (L1)
5
4.6 x 250
Pros: High hydrophobicity, excellent retention for non-polar compounds, widely available. Cons: Potential for strong retention requiring higher organic solvent concentration.
Optimized Choice: Offers the best balance of retention and resolution for the moderately non-polar 4-cyano-2-nitrophenyl benzoate.
C8 (L7)
5
4.6 x 150
Pros: Less retentive than C18, suitable for moderately polar compounds, faster elution. Cons: May provide insufficient retention for the analyte.
Alternative: Can be considered if faster analysis times are critical and resolution from impurities is not compromised.
Phenyl (L11)
3.5
4.6 x 100
Pros: Unique selectivity due to π-π interactions, beneficial for aromatic compounds. Cons: Selectivity can be highly dependent on the mobile phase.
Alternative: Useful if co-eluting impurities with similar hydrophobicity to the analyte are present.
Based on this comparison, a C18 column is selected for the optimized method due to its proven robustness and ability to provide adequate retention and separation for a wide range of organic molecules, including 4-cyano-2-nitrophenyl benzoate.
The mobile phase composition, including the organic modifier and buffer, plays a critical role in controlling retention and peak shape.
Generally provides sharper peaks, lower backpressure, and better baseline stability at low UV wavelengths.[1][2] Its elution strength is typically higher than methanol in water mixtures.[1][4]
Can offer different selectivity due to its hydrogen-bonding capabilities, which can sometimes improve peak shape for certain compounds.[1] It is also a more cost-effective option.
For the quantification of 4-cyano-2-nitrophenyl benzoate, acetonitrile is the preferred organic modifier. Its lower viscosity leads to lower system pressure, and its lower UV cutoff is advantageous for sensitive detection.[2]
Aqueous Phase and pH Control
The use of a buffer is crucial when dealing with ionizable compounds to ensure consistent retention times.[5][6][7][8] The pH of the mobile phase can significantly influence the ionization state of an analyte, thereby affecting its retention.[6][9] For neutral compounds like 4-cyano-2-nitrophenyl benzoate, the primary role of the aqueous phase is to control the polarity of the mobile phase. However, to ensure method robustness, a buffer can be used to maintain a consistent pH.
A phosphate buffer is a common choice in reversed-phase HPLC due to its wide buffering range.[7][9] For this method, a buffer at a pH where the analyte is stable and the column is not degraded is ideal.
The Optimized and Validated HPLC Method
Based on the comparative analysis, the following optimized HPLC method was developed and subsequently validated.
The optimized method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] The validation process provides documented evidence that the method is suitable for its intended purpose.[11]
Before initiating the validation experiments, system suitability tests are performed to ensure the chromatographic system is performing adequately.[12][13][14][15]
Table 2: System Suitability Parameters and Acceptance Criteria
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components.[11][16][17][18]
Experimental Protocol:
Analyze a blank sample (diluent).
Analyze a standard solution of 4-cyano-2-nitrophenyl benzoate.
Analyze a sample of 4-cyano-2-nitrophenyl benzoate spiked with known related substances and potential degradation products.
Subject a sample of 4-cyano-2-nitrophenyl benzoate to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions.
Acceptance Criteria:
The peak for 4-cyano-2-nitrophenyl benzoate should be well-resolved from all other peaks (resolution > 2.0).
No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[19][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[20][21]
Experimental Protocol:
Prepare a series of at least five standard solutions of 4-cyano-2-nitrophenyl benzoate covering 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The data should be visually inspected for linearity.
Table 3: Hypothetical Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
501234
75
752345
100
1003456
125
1254567
150
1505678
r²
0.9998
Accuracy is the closeness of the test results obtained by the method to the true value.[21][22] It is typically assessed by recovery studies.[23]
Experimental Protocol:
Prepare samples by spiking a placebo matrix with known amounts of 4-cyano-2-nitrophenyl benzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.[24]
Table 4: Hypothetical Accuracy Data
Spiked Level (%)
Amount Added (µg/mL)
Amount Found (µg/mL)
% Recovery
80
80.1
79.5
99.3
100
100.2
100.5
100.3
120
120.3
121.0
100.6
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21][22] It is evaluated at two levels: repeatability and intermediate precision.[21]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of 4-cyano-2-nitrophenyl benzoate at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.[24][25]
The %RSD for intermediate precision should be ≤ 2.0%.
Table 5: Hypothetical Precision Data
Precision Level
%RSD (n=6)
Repeatability
0.8%
Intermediate Precision
1.2%
The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantitated.[26][27][28] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[21][26][27]
Experimental Protocol:
These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[28][29]
Signal-to-Noise Ratio: A ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[26][28]
Calibration Curve Method:
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)[29][30]
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)[29][30]
Acceptance Criteria:
The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[31][32][33][34]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters one at a time.
Parameters to vary include:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 2 °C)
pH of the buffer (± 0.2 units)
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.
Acceptance Criteria:
The system suitability parameters should remain within the acceptance criteria.
The retention time and peak area should not change significantly.
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial for successful implementation.
Caption: A flowchart illustrating the sequential workflow of HPLC method development and validation.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected and build upon one another to establish the overall reliability of the method.
Caption: The logical interplay between different HPLC method validation parameters.
Conclusion: A Foundation for Reliable Analysis
This guide has provided a comprehensive framework for the development and validation of an HPLC method for the quantification of 4-cyano-2-nitrophenyl benzoate. By systematically comparing alternative chromatographic conditions and adhering to a rigorous validation protocol based on ICH guidelines, a robust and reliable analytical method has been established. The detailed experimental protocols and acceptance criteria serve as a practical resource for scientists and researchers, ensuring the generation of high-quality, defensible data in a regulated environment. The principles and methodologies outlined herein are not only applicable to 4-cyano-2-nitrophenyl benzoate but can also be adapted for the analysis of other pharmaceutical compounds, promoting a culture of scientific integrity and analytical excellence.
References
Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
Scribd. (n.d.). FDA Guidance on Analytical Method Validation.
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
Wako Blog. (2021, September 15). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
How To. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?
HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?
Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
Restek. (n.d.). Reversed-phase HPLC Buffers.
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
Chrom Tech. (n.d.). What Does Specificity Mean in Chromatography?
LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II.
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
LCGC International. (2026, January 14). Method Validation and Robustness.
SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
SCION Instruments. (2024, February 29). Accuracy and Precision - What's The Difference? | Analytical Data.
Validating the Leaving Group Ability of 4-Cyano-2-nitrophenoxide in Ester Hydrolysis: A Comparative Guide
In the rational design of activity-based probes, enzyme substrates, and activated esters for bioconjugation, the selection of the leaving group (nucleofuge) is a critical parameter. As a Senior Application Scientist, I f...
Author: BenchChem Technical Support Team. Date: April 2026
In the rational design of activity-based probes, enzyme substrates, and activated esters for bioconjugation, the selection of the leaving group (nucleofuge) is a critical parameter. As a Senior Application Scientist, I frequently observe researchers defaulting to p-nitrophenyl (pNP) esters due to their historical prevalence. However, when assaying sluggish enzymes or driving rapid bioconjugations, the pNP group often lacks the necessary electrophilic activation.
This guide objectively evaluates 4-cyano-2-nitrophenoxide as a high-performance, tunable alternative. By analyzing its thermodynamic properties and kinetic profile, we will compare its performance against traditional leaving groups and provide a self-validating experimental framework for your own laboratory workflows.
Mechanistic Grounding: The Causality of Leaving Group Ability
The hydrolysis of an ester under basic or neutral conditions proceeds via nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of hydroxide (or water) on the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate and the expulsion of the leaving group drive the reaction forward [2].
Ester hydrolysis mechanism highlighting nucleophilic attack and leaving group departure.
According to the principle of acid-base mediocrity, a leaving group's efficacy is directly tied to its basicity; weaker bases make superior leaving groups [1]. Therefore, the pKa of the conjugate acid is the primary predictor of reactivity.
The 4-cyano-2-nitrophenoxide anion benefits from profound electronic stabilization. The presence of strongly electron-withdrawing moieties—specifically the nitro group at the ortho position and the cyano group at the para position—stabilizes the developing negative charge in the transition state via both resonance delocalization and inductive effects [3]. Experimental and predictive models place the pKa of 4-cyano-2-nitrophenol (also cataloged as 4-hydroxy-3-nitrobenzonitrile) at approximately 4.66 [4].
Comparative Performance Analysis
To understand where 4-cyano-2-nitrophenoxide fits into the synthetic toolkit, we must compare it against the industry standards: p-nitrophenoxide (pNP) and 2,4-dinitrophenoxide (DNP) .
p-Nitrophenoxide (pKa ~7.15): The standard choice. It is highly stable but reacts slowly, making it a poor choice for sterically hindered nucleophiles or low-activity enzymes.
2,4-Dinitrophenoxide (pKa ~4.11): Highly reactive. However, DNP esters are notoriously unstable in aqueous buffers, leading to rapid spontaneous hydrolysis. This creates a high background signal that ruins assay sensitivity.
4-Cyano-2-nitrophenoxide (pKa ~4.66): The "Goldilocks" nucleofuge. It is over two orders of magnitude more acidic than pNP, providing vastly accelerated kinetics. Crucially, it is slightly less acidic than DNP, which grants it sufficient stability in aqueous media to maintain a low background signal during continuous assays.
Quantitative Comparison of Phenolic Leaving Groups
Leaving Group (Nucleofuge)
Conjugate Acid
pKa of Conjugate Acid
Est. Relative Hydrolysis Rate (
krel
)
Spontaneous Background Hydrolysis
Phenoxide
Phenol
9.95
1
Negligible
4-Nitrophenoxide (pNP)
4-Nitrophenol
7.15
~10³
Low
4-Cyano-2-nitrophenoxide
4-Cyano-2-nitrophenol
4.66
~10⁵
Moderate (Controlled)
2,4-Dinitrophenoxide (DNP)
2,4-Dinitrophenol
4.11
~10⁶
High
Note: Relative rates (
krel
) are generalized for base-promoted hydrolysis at pH 7.4. The significantly lower pKa of 4-cyano-2-nitrophenol dictates its superior leaving group ability compared to pNP.
To objectively validate the performance of 4-cyano-2-nitrophenyl esters in your own lab, utilize the following continuous UV-Vis kinetic assay. This protocol is designed as a self-validating system to ensure data integrity.
Step-by-step kinetic assay workflow for validating leaving group hydrolysis rates.
Step-by-Step Methodology
1. Reagent Preparation:
Prepare a 50 mM Phosphate Buffer (pH 7.4). Equilibrate to 25°C.
Prepare 10 mM stock solutions of 4-cyano-2-nitrophenyl acetate and p-nitrophenyl acetate in anhydrous DMSO. (Causality check: Anhydrous DMSO prevents premature solvolysis in the stock tube).
2. Baseline Establishment:
Pipette 990 µL of the phosphate buffer into a 1 mL quartz cuvette.
Blank the spectrophotometer at the specific
λmax
of the released phenoxide anion (typically ~400 nm for pNP and ~410-430 nm for 4-cyano-2-nitrophenoxide).
3. Reaction Initiation & Monitoring:
Rapidly inject 10 µL of the substrate stock into the cuvette (Final concentration = 100 µM).
Mix rapidly by inversion and immediately record the absorbance every 2 seconds for 10 minutes.
4. Self-Validating Controls:
Buffer Capacity Check: By keeping the buffer concentration (50 mM) vastly in excess of the substrate (100 µM), the pH remains constant, ensuring pseudo-first-order kinetics.
Linearity Check: Plot
ln(A∞−At)
versus time. If the resulting plot is not strictly linear, it indicates buffer depletion, substrate aggregation, or non-first-order behavior. This internal check prevents the publication of artifactual rate constants.
Background Subtraction: Always run a parallel blank reaction (buffer + substrate, no added nucleophile/enzyme) to quantify spontaneous hydrolysis.
5. Data Analysis:
Fit the raw absorbance data to the exponential equation
At=A∞(1−e−kobst)
to extract the pseudo-first-order rate constant (
kobs
).
References
What Makes A Good Leaving Group - Master Organic Chemistry.
21.6: Chemistry of Esters - LibreTexts Chemistry.
Why do the nitro groups change the relative leaving tendencies... - Pearson+.
Comparative UV-Vis Spectroscopy of 4-Cyano-2-Nitrophenyl Benzoate and Its Breakdown Products: A Technical Guide
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-cyano-2-nitrophenyl benzoate and its primary breakdown products. Intended for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 4-cyano-2-nitrophenyl benzoate and its primary breakdown products. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed comparison supported by experimental data and established scientific principles. We will explore the underlying chemical transformations and their impact on the electronic absorption spectra, providing a framework for utilizing UV-Vis spectroscopy in stability studies and reaction monitoring.
Introduction: The Significance of Spectroscopic Analysis in Molecular Stability
4-Cyano-2-nitrophenyl benzoate is a complex ester with potential applications in various chemical syntheses. The stability of such molecules is paramount, as degradation can lead to loss of efficacy and the formation of potentially undesirable byproducts. UV-Vis spectroscopy is a powerful, non-destructive analytical technique that provides valuable insights into the electronic structure of molecules. Changes in this structure, often resulting from degradation processes like hydrolysis, are readily detected as shifts in the absorption spectrum. By understanding the distinct spectroscopic signatures of the parent molecule and its breakdown products, we can effectively monitor the integrity of the compound over time and under various conditions.
The primary degradation pathway for esters like 4-cyano-2-nitrophenyl benzoate in aqueous or biological media is hydrolysis. This process involves the cleavage of the ester bond, yielding a carboxylic acid and a phenol. In this case, the expected breakdown products are benzoic acid and 4-cyano-2-nitrophenol .
Spectroscopic Profiles of the Parent Compound and Its Degradation Products
The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions that can occur when it absorbs light. The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the molecular structure, particularly the presence of chromophores and auxochromes.
4-Cyano-2-Nitrophenyl Benzoate: The Intact Ester
Breakdown Product 1: 4-Cyano-2-Nitrophenol
Upon hydrolysis, the ester linkage is broken, yielding 4-cyano-2-nitrophenol. The phenolic hydroxyl group (-OH) acts as a strong auxochrome, significantly modulating the spectroscopic properties of the nitrophenyl ring. The UV-Vis spectrum of nitrophenols is known to be pH-dependent due to the ionization of the phenolic proton. For example, 2-nitrophenol exhibits absorption maxima at approximately 230 nm, 276 nm, and 346 nm in water[2]. The deprotonated form, the nitrophenolate, typically shows a red shift (a shift to longer wavelengths) in its main absorption band. For instance, 4-nitrophenol has a peak absorbance at 413 nm[1][3]. The presence of the additional cyano group in 4-cyano-2-nitrophenol would further influence these absorption bands.
Breakdown Product 2: Benzoic Acid
The second breakdown product is benzoic acid. The UV-Vis spectrum of benzoic acid is well-characterized and is also influenced by pH. In acidic solutions (pH 2.5), where the molecule is in its protonated form, it displays absorption maxima at approximately 230 nm and 274 nm[4][5]. In basic solutions (pH 8), where it exists as the benzoate anion, the peaks shift to around 225 nm and 269 nm[5]. Some studies also report a single absorption band at a λmax of 221 nm for the acidic form[6].
Comparative Analysis and Data Summary
The key to utilizing UV-Vis spectroscopy for monitoring the degradation of 4-cyano-2-nitrophenyl benzoate lies in identifying the distinct spectral features of the parent compound and its breakdown products. The formation of 4-cyano-2-nitrophenol is particularly significant as its appearance can be monitored at a wavelength where the parent ester and benzoic acid have minimal absorbance. The increase in absorbance at the λmax of the 4-cyano-2-nitrophenolate ion (in basic or neutral solutions) is a common strategy for tracking the hydrolysis of nitrophenyl esters[1][7].
The following table summarizes the expected UV-Vis absorption maxima for the parent compound and its breakdown products.
Compound
Expected λmax (nm)
Notes
4-Cyano-2-nitrophenyl benzoate
~350 (estimated)
Absorbance will decrease upon hydrolysis.
4-Cyano-2-nitrophenol
pH-dependent; ~350-420
The deprotonated form (phenolate) will absorb at a longer wavelength.
To empirically determine the UV-Vis spectroscopic properties and monitor the degradation of 4-cyano-2-nitrophenyl benzoate, the following experimental workflow is recommended.
Workflow for UV-Vis Spectroscopic Analysis
Caption: Experimental workflow for comparative UV-Vis analysis.
Step-by-Step Methodology for Kinetic Analysis of Hydrolysis
Preparation of Solutions:
Prepare a concentrated stock solution (e.g., 10 mM) of 4-cyano-2-nitrophenyl benzoate in a water-miscible organic solvent like DMSO or acetonitrile.
Prepare a buffer solution at the desired pH for the hydrolysis study (e.g., phosphate-buffered saline, pH 7.4).
Prepare stock solutions of the expected breakdown products (4-cyano-2-nitrophenol and benzoic acid) in the same organic solvent for use as standards.
Determination of λmax:
Dilute the stock solutions of the parent compound and each breakdown product in the chosen buffer to a suitable concentration (e.g., 10-50 µM).
Scan the absorbance of each solution across a relevant wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.
Identify the λmax for each compound. Pay close attention to the λmax of the 4-cyano-2-nitrophenolate ion, which is expected to be in the visible region.
Kinetic Monitoring of Hydrolysis:
Equilibrate the buffer solution to the desired reaction temperature in a cuvette inside the spectrophotometer.
Initiate the hydrolysis reaction by adding a small aliquot of the concentrated stock solution of 4-cyano-2-nitrophenyl benzoate to the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
Immediately begin monitoring the absorbance at the predetermined λmax of the 4-cyano-2-nitrophenolate ion over time.
Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance no longer changes).
Data Analysis:
Plot the absorbance at the monitoring wavelength versus time.
The initial rate of the reaction can be determined from the initial slope of this curve.
The concentration of the breakdown product formed can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the breakdown product at that wavelength is known or determined.
Chemical Structures and Degradation Pathway
The hydrolysis of 4-cyano-2-nitrophenyl benzoate is a fundamental chemical transformation that can be readily visualized.
Caption: Hydrolysis of 4-cyano-2-nitrophenyl benzoate.
Conclusion
UV-Vis spectroscopy offers a robust and accessible method for the comparative analysis of 4-cyano-2-nitrophenyl benzoate and its primary breakdown products, 4-cyano-2-nitrophenol and benzoic acid. The significant spectral shifts observed upon hydrolysis, particularly the formation of the intensely colored 4-cyano-2-nitrophenolate ion, provide a clear and quantifiable marker for monitoring the degradation process. By following the outlined experimental protocols, researchers can gain valuable insights into the stability of this and related ester compounds, which is crucial for applications in drug development and chemical synthesis. The principles discussed herein are broadly applicable to the study of other nitrophenyl esters and their hydrolysis kinetics.
References
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Physical Chemistry Chemical Physics, 22(10), 5548-5560. [Link]
Lerf, C., & Schiller, J. (2021). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 87(19), e01021-21. [Link]
Vaden, T. A., Epps, T. H., & Cremer, P. S. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir, 16(9), 4384-4388. [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
Elmanfe, A. A., Al-Salahy, M. B., & Al-Ghannai, A. A. (2020). Spectrophotometric Determination of Sodium Benzoate in Soft Drinks Marketed in El-Beida City-Libya. Journal of Applied & Environmental Microbiology, 8(1), 1-4. [Link]
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Semantic Scholar. [Link]
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics. [Link]
Cheung, A., Lee, J., & Wang, S. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
Kaur, B., McBride, S. P., Paul, A., & Ford, W. T. (2010). Hydrolysis of p-nitrophenyl esters promoted by semifluorinated quaternary ammonium polymer latexes and films. Langmuir, 26(20), 15779-15785. [Link]
Imanishi, Y., Aso, Y., Hashimoto, Y., & Isemura, T. (1971). Hydrolysis of p-Nitrophenyl Esters by Histidine-containing Linear and Cyclic Peptides. Bulletin of the Chemical Society of Japan, 44(3), 803-808. [Link]
Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 89, 131-142. [Link]
Cheung, A., Lee, J., & Wang, S. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
Kovács, L., Gálik, G., Lázár, L., & Fábián, L. (2000). Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity. Carbohydrate research, 325(2), 143-149. [Link]
Mehmood, S., Janjua, N. K., Saira, F., & Fenniri, H. (2017). UV-vis absorption spectra of the 4-nitrophenol before (a) and after (b) the addition of NaBH 4. ResearchGate. [Link]
Chen, J., & Li, Y. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 28(2), 567. [Link]
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
Arora, P. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of basic microbiology, 52(4), 430-435. [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
Nyholm, N., Lindgaard-Jørgensen, P., & Hansen, N. (1984). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. Ecotoxicology and environmental safety, 8(5), 451-470. [Link]
Yildiz, N., Unal, H., & Ceylan, M. (2013). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Acta Physica Polonica A, 124(5), 785-792. [Link]
PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]
Chen, A., & Lee, J. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Journal of Emerging Investigators. [Link]
Guedes, I. A. C., & Vasconcelos, V. M. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 279. [Link]
Personal protective equipment for handling 4-Cyano-2-nitrophenyl benzoate
As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like 4-Cyano-2-nitrophenyl benzoate (CAS 143206-00-2) requires moving beyond generic safety data sheets. To ensure reprodu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialized synthetic intermediates like 4-Cyano-2-nitrophenyl benzoate (CAS 143206-00-2) requires moving beyond generic safety data sheets. To ensure reproducibility in your assays and absolute safety for your personnel, laboratory protocols must be treated as self-validating systems.
This guide provides a comprehensive, causality-driven approach to the operational logistics, personal protective equipment (PPE), and disposal plans for this specific compound.
Hazard Causality & Structural Risk Assessment
Before selecting PPE, we must understand the causality of the risk. The Occupational Safety and Health Administration (OSHA) mandates that hazard assessments dictate PPE selection, serving as the final barrier when engineering controls cannot entirely eliminate risk[1][2].
For 4-Cyano-2-nitrophenyl benzoate, the risks are defined by its molecular architecture:
Nitroaromatic Moiety: Nitro groups on aromatic rings are classic skin sensitizers. Systemic absorption through the skin or inhalation of fine dust can lead to methemoglobinemia (oxidation of hemoglobin), severely reducing oxygen transport.
Cyano Group: While covalently bound, metabolic cleavage or environmental degradation can release toxic cyanide derivatives. It acts as a severe irritant to mucous membranes.
Benzoate Ester Linkage: This bond is susceptible to hydrolysis. If exposed to strong bases during a spill cleanup, it will rapidly hydrolyze into benzoic acid and 4-cyano-2-nitrophenol, compounding the toxicity and environmental hazard.
Mandatory PPE & Engineering Control Matrix
To mitigate these specific structural risks, we apply the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[3][4]. The following matrix summarizes the quantitative and structural defenses required before handling the solid powder.
Defense Layer
Specification / Equipment
Quantitative Metric / Standard
Causality / Rationale
Engineering Control
Chemical Fume Hood
Face velocity: 80–120 fpm
Prevents inhalation of aerosolized nitroaromatic dust during transfer[2].
Hand Protection
Nitrile Gloves (Double-gloved)
Thickness: ≥ 4 mil (Outer)
Prevents dermal absorption. Outer glove can be instantly discarded if contaminated[5].
Eye/Face Protection
Chemical Splash Goggles
ANSI Z87.1 Compliant
Protects ocular mucous membranes from highly irritating cyano-derivatives[6].
Body Protection
Flame-Resistant (FR) Lab Coat
100% Cotton or Nomex
Prevents static buildup (which aerosolizes powders) and protects against systemic skin absorption[1].
Respiratory
N95 or P100 Particulate Respirator
NIOSH-approved
Contingency only. Required if weighing must occur outside a ventilated enclosure[2].
RAMP-Based Operational Workflow
The following logical workflow illustrates the lifecycle of handling 4-Cyano-2-nitrophenyl benzoate safely.
Figure 1: RAMP-based operational workflow for handling 4-Cyano-2-nitrophenyl benzoate.
Step-by-Step Weighing and Transfer Protocol
This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.
System Verification: Verify the fume hood monitor reads between 80–120 feet per minute (fpm). Do not proceed if the hood is in alarm.
PPE Donning & Inspection: Don standard laboratory attire, followed by goggles and a lab coat. Inspect the primary (inner) nitrile gloves for pinholes. Don the secondary (outer) nitrile gloves.
Anti-Static Preparation: Nitroaromatic powders are highly susceptible to static cling, which causes the powder to jump and aerosolize. Pass a zero-stat anti-static gun over the weigh boat and the micro-spatula to neutralize surface charges.
Execution: Open the chemical container only inside the fume hood. Use the grounded spatula to transfer the desired mass.
Immediate Decontamination: Seal the container. Carefully remove the outer pair of gloves (which may have microscopic powder residue) and dispose of them in the solid hazardous waste bin before touching the balance doors or exiting the hood.
Emergency Response & Spill Mitigation
According to Prudent Practices in the Laboratory, dry sweeping a highly reactive or toxic solid is strictly prohibited as it generates hazardous aerosols[7][8]. If a spill occurs outside the fume hood:
Isolate & Evacuate: Immediately step back, warn colleagues, and isolate the area to prevent tracking the powder throughout the lab.
Wetting (Dust Suppression): Do not use strong alkaline solutions (like NaOH baths) to clean the spill, as this will trigger the hydrolysis of the benzoate ester. Instead, cover the powder with absorbent pads lightly dampened with water or a mild solvent (e.g., isopropanol).
Collection: Use a non-sparking, disposable plastic scoop to gather the dampened powder and the absorbent pads.
Containment: Place all collected material into a heavy-duty, sealable hazardous waste bag.
Secondary Wash: Wipe the affected surface with an isopropanol-soaked towel, followed by standard laboratory detergent and water, to remove any residual nitroaromatic traces.
Waste Disposal Plan
Proper segregation is critical to prevent cross-reactivity in waste streams[9].
Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, and spill cleanup materials) must be placed in a designated, chemically compatible solid waste container labeled clearly with: "Toxic Solid Waste: Contains 4-Cyano-2-nitrophenyl benzoate (Nitroaromatics/Cyanides)."
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO for biological assays or DCM for synthesis), the resulting solution must be disposed of in a compatible organic solvent waste carboy. Ensure the waste container is not highly basic to prevent in-situ hydrolysis and pressure buildup.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories. PubMed Central (PMC). [Link]